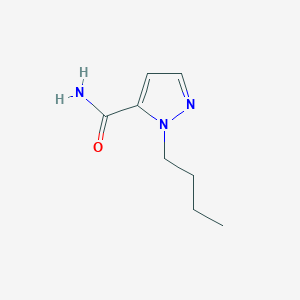

1-Butyl-1H-pyrazole-5-carboxamide

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Agrochemicals

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom. These compounds are of immense importance in both medicinal chemistry and the agrochemical industry. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Their structural diversity and ability to interact with biological targets make them ideal scaffolds for the development of new drugs and crop protection agents. openmedicinalchemistryjournal.commsesupplies.com In fact, a significant percentage of FDA-approved drugs contain a nitrogen heterocycle. msesupplies.comnih.gov

In medicinal chemistry, these compounds are integral to the design of a wide range of therapeutic agents, including those with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netresearchgate.net The presence of nitrogen atoms in the heterocyclic ring can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are crucial for its biological activity. nih.gov

Similarly, in the agrochemical sector, nitrogen-containing heterocycles form the basis of many modern fungicides, herbicides, and insecticides. msesupplies.comnih.gov Over 70% of recently introduced agrochemicals feature these heterocyclic structures. msesupplies.com Their targeted action against specific pests and diseases, often with reduced environmental impact compared to older chemistries, underscores their importance in ensuring global food security.

Overview of Pyrazole (B372694) Derivatives as Pharmacologically Active Scaffolds

Among the diverse families of nitrogen-containing heterocyles, pyrazoles have garnered significant attention from researchers. researchgate.netnih.gov Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure serves as a versatile scaffold for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities. mdpi.comnih.gov

The pharmacological potential of the pyrazole moiety has been demonstrated by its presence in a number of commercially successful drugs. researchgate.netnih.gov Research has shown that pyrazole derivatives can exhibit a remarkable range of biological effects, including:

Anti-inflammatory activity researchgate.netnih.gov

Antimicrobial and antifungal properties researchgate.netwisdomlib.org

Anticancer potential researchgate.netmui.ac.ir

Antiviral effects researchgate.net

Insecticidal and herbicidal activity researchgate.netresearchgate.net

The continued exploration of pyrazole derivatives is a testament to their proven track record and potential for future discoveries in drug and pesticide development. researchgate.netnih.gov

Contextualizing 1-Butyl-1H-pyrazole-5-carboxamide within Pyrazole Chemistry Research

The synthesis of pyrazole carboxamides is an active area of research, with scientists developing efficient methods to create diverse libraries of these compounds for biological screening. wisdomlib.orgjocpr.com Studies on various pyrazole carboxamide derivatives have revealed their potential in a range of applications, from targeting Alzheimer's disease to acting as anthelmintic agents. researchgate.netnih.gov The specific structural features of 1-Butyl-1H-pyrazole-5-carboxamide, namely the butyl and carboxamide groups, are key determinants of its chemical and biological profile, which is a subject of ongoing academic inquiry.

Scope and Objectives of Academic Inquiry into Pyrazole Carboxamide Compounds

The academic investigation into pyrazole carboxamide compounds is driven by several key objectives. A primary goal is the synthesis and characterization of novel derivatives to expand the chemical space and discover compounds with enhanced or entirely new biological activities. wisdomlib.orgresearchgate.net This involves not only creating new molecules but also developing efficient and sustainable synthetic routes.

A significant focus of this research is the exploration of the structure-activity relationship (SAR). nih.govnih.gov By systematically modifying the structure of pyrazole carboxamides and evaluating their biological effects, researchers can identify the key molecular features responsible for a particular activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Furthermore, academic inquiry aims to elucidate the mechanisms of action of these compounds. researchgate.net Understanding how pyrazole carboxamides interact with their biological targets at a molecular level provides valuable insights for drug development and can help in predicting potential off-target effects. The research into compounds like 1-Butyl-1H-pyrazole-5-carboxamide contributes to this broader understanding of pyrazole chemistry and its potential applications.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-Butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | 168.19 |

| 1H-Pyrazole-1-carboxamidine hydrochloride | C4H7ClN4 | 146.58 |

| 1H-Pyrazole-1-carboxamide, N,N'-1,4-butanediylbis(3(or 5)-methyl- | C14H20N6O2 | 304.35 |

| 1-Methyl-1H-pyrazole-5-carbonitrile | C5H5N3 | 107.11 |

| 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | C18H14BrCl2N5O2 | 483.15 |

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-butylpyrazole-3-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-2-3-6-11-7(8(9)12)4-5-10-11/h4-5H,2-3,6H2,1H3,(H2,9,12) |

InChI Key |

ZTRABMDFJRQVNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=CC=N1)C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole (B372694) Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives, offering detailed insights into the molecular connectivity and environment of individual atoms. researchgate.net

Proton (1H) and Carbon (13C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide the initial and most crucial data for confirming the structure of 1-Butyl-1H-pyrazole-5-carboxamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the butyl group, a characteristic set of signals is expected: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the pyrazole nitrogen. The pyrazole ring protons will appear as distinct signals in the aromatic region of the spectrum. The amide protons (NH₂) will typically present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in the butyl chain will produce a separate signal in the aliphatic region. The carbon atoms of the pyrazole ring will have characteristic shifts in the downfield region, and the carbonyl carbon of the carboxamide group will appear at an even lower field.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Butyl-1H-pyrazole-5-carboxamide.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | ~6.5-7.5 | ~130-140 |

| Pyrazole C4-H | ~7.5-8.5 | ~105-115 |

| Butyl N-CH₂ | ~4.0-4.5 | ~50-60 |

| Butyl CH₂ | ~1.7-2.2 | ~30-40 |

| Butyl CH₂ | ~1.2-1.6 | ~18-25 |

| Butyl CH₃ | ~0.8-1.0 | ~13-15 |

| Carbonyl C=O | - | ~160-170 |

Nitrogen (15N) NMR for Tautomeric Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating the tautomerism in pyrazole systems. researchgate.net Pyrazoles can exist in different tautomeric forms, and ¹⁵N NMR can distinguish between these forms due to the sensitivity of the nitrogen chemical shift to its electronic environment. In the solid state, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can determine the predominant tautomer. researchgate.net In solution, the presence of multiple tautomers can be observed, and their ratio may be dependent on factors like temperature and solvent. researchgate.net For 1-Butyl-1H-pyrazole-5-carboxamide, ¹⁵N NMR would confirm the position of the butyl group on the N1 nitrogen of the pyrazole ring.

Advanced NMR Techniques for Stereochemical Assignments

While 1-Butyl-1H-pyrazole-5-carboxamide itself is not chiral, advanced NMR techniques are indispensable for assigning the stereochemistry of more complex pyrazole derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry. Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, aiding in the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. thieme-connect.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 1-Butyl-1H-pyrazole-5-carboxamide, the molecular formula is C₈H₁₃N₃O, corresponding to a molecular weight of 167.21 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the butyl group, the carboxamide group, or parts of the pyrazole ring. The predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental data to further confirm the structure.

Interactive Table: Predicted Mass Spectrometry Data for 1-Butyl-1H-pyrazole-5-carboxamide Adducts.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 168.1131 |

| [M+Na]⁺ | 190.0951 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-Butyl-1H-pyrazole-5-carboxamide would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amide (CONH₂) typically appear as two bands in the region of 3500-3300 cm⁻¹. ucla.edu The C=O stretching vibration of the amide carbonyl group is a strong and sharp absorption, expected in the range of 1690-1630 cm⁻¹. ucla.eduresearchgate.net The C-H stretching vibrations of the butyl group will be observed around 2950-2850 cm⁻¹. pressbooks.pub The C=N and C=C stretching vibrations of the pyrazole ring will show absorptions in the 1600-1480 cm⁻¹ region. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for 1-Butyl-1H-pyrazole-5-carboxamide.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3500 - 3300 |

| C-H Stretch (Alkyl) | 2950 - 2850 |

| C=O Stretch (Amide) | 1690 - 1630 |

Chromatographic Methods for Purity Assessment and Isolation

The structural elucidation and confirmation of the synthesis of "1-Butyl-1H-pyrazole-5-carboxamide" are critically dependent on the isolation of a pure sample of the compound. Chromatographic techniques are fundamental in achieving the requisite purity for accurate spectroscopic and analytical characterization. These methods are employed to monitor the progress of a chemical reaction, to separate the target compound from unreacted starting materials, byproducts, and other impurities, and to assess the final purity of the isolated product. The selection of a specific chromatographic method and the corresponding operational parameters are contingent upon the physicochemical properties of "1-Butyl-1H-pyrazole-5-carboxamide" and the nature of the impurities present in the crude reaction mixture.

Commonly employed chromatographic methods for the purification and purity assessment of pyrazole derivatives, which are applicable to "1-Butyl-1H-pyrazole-5-carboxamide," include Thin-Layer Chromatography (TLC), column chromatography, and recrystallization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions and for the preliminary assessment of the purity of a sample. In the context of the synthesis of "1-Butyl-1H-pyrazole-5-carboxamide," TLC would be utilized to track the consumption of the starting materials and the formation of the product. This is achieved by comparing the retention factor (R_f) values of the spots on the TLC plate corresponding to the reaction mixture, the starting materials, and a reference standard of the pure product, if available.

The R_f value is a critical parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is dependent on the stationary phase (typically silica (B1680970) gel or alumina), the mobile phase (a single solvent or a mixture of solvents), and the temperature. For pyrazole derivatives, a common stationary phase is silica gel 60 F254, which is a silica gel plate impregnated with a fluorescent indicator that allows for the visualization of spots under UV light.

While specific R_f values for "1-Butyl-1H-pyrazole-5-carboxamide" are not extensively reported in the available literature, typical solvent systems used for the TLC analysis of related pyrazole compounds involve mixtures of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the solvent system is adjusted to achieve optimal separation of the components in the mixture, ideally with the R_f value of the target compound falling between 0.3 and 0.7 for accurate determination. Visualization of the spots on the TLC plate can be accomplished using a UV lamp (at 254 nm or 365 nm) or by staining with an appropriate reagent, such as iodine vapor or a potassium permanganate (B83412) solution.

Table 1: Illustrative TLC Parameters for Analysis of Pyrazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (varying ratios, e.g., 4:1, 2:1) |

| Petroleum Ether/Ethyl Acetate (varying ratios) | |

| Dichloromethane/Methanol (for more polar compounds) | |

| Visualization | UV light (254 nm) |

| Iodine vapor | |

| Potassium permanganate stain |

Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For the purification of pyrazole carboxamide derivatives, a range of solvents can be explored to find the optimal conditions for recrystallization. The choice of solvent is critical and is often determined empirically. Common solvents that could be considered for the recrystallization of "1-Butyl-1H-pyrazole-5-carboxamide" include alcohols (e.g., ethanol (B145695), methanol, isopropanol), esters (e.g., ethyl acetate), halogenated hydrocarbons (e.g., dichloromethane), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof. For instance, a mixture of dioxane and water has been successfully used for the recrystallization of some pyrazole derivatives. google.com The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.

Column Chromatography

For the separation of larger quantities of material or for the purification of compounds that are difficult to crystallize, column chromatography is the method of choice. This technique involves packing a glass column with a solid adsorbent, known as the stationary phase, which is typically silica gel or alumina. The crude mixture is then loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through the column.

The separation of the components of the mixture is based on their differential adsorption to the stationary phase and their solubility in the mobile phase. Compounds that are more polar will adhere more strongly to the polar stationary phase (e.g., silica gel) and will elute from the column more slowly, while less polar compounds will travel down the column more rapidly.

In the purification of pyrazole derivatives, silica gel (e.g., mesh size 60-120 or 230-400) is a commonly used stationary phase. The mobile phase is typically a mixture of a non-polar solvent and a polar solvent, with the polarity of the eluent often being gradually increased during the separation process (gradient elution) to effectively elute compounds with a range of polarities. For example, a common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate. Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product. The fractions containing the pure "1-Butyl-1H-pyrazole-5-carboxamide" would then be combined, and the solvent evaporated to yield the purified compound.

Table 2: General Column Chromatography Parameters for Purification of Pyrazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 60-120 mesh, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (gradient elution) |

| Petroleum Ether/Ethyl Acetate (gradient elution) | |

| Dichloromethane/Methanol (for more polar compounds) | |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Computational Chemistry and Molecular Modeling in Pyrazole Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of molecules. For pyrazole (B372694) carboxamides, these methods elucidate the fundamental aspects of their chemical nature, which in turn governs their biological function.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrazole carboxamides, DFT calculations are instrumental in determining optimized molecular geometry, electronic properties, and descriptors of reactivity. By calculating the electron density, DFT can accurately predict various molecular properties, providing a theoretical foundation for understanding the molecule's stability and chemical behavior. These calculations are crucial for correlating the structural features of pyrazole carboxamides with their observed biological activities.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. For a pyrazole carboxamide, the regions of the molecule where the HOMO is localized are the most probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. The localization of the LUMO indicates the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. This analysis is vital for predicting how a pyrazole carboxamide might interact with a biological target.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and electrostatic potential on the surface of a molecule. researchgate.netscispace.com It allows researchers to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, different potential values are represented by different colors:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents areas with neutral or zero potential.

For a pyrazole carboxamide, the MEP map can highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors (red regions) and the hydrogen atoms of the amide group as potential hydrogen bond donors (blue regions). This information is critical for understanding non-covalent interactions, such as those occurring in a protein-ligand binding event. scispace.com

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule from the results of a quantum chemistry calculation. This analysis provides a quantitative measure of the electron distribution among the different atoms. By assigning charges to each atom in the 1-Butyl-1H-pyrazole-5-carboxamide structure, researchers can gain a more detailed understanding of its polarity and electrostatic interactions. This information complements MEP mapping by providing numerical values for atomic charges, which can be used as parameters in molecular mechanics force fields for simulations like molecular docking.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net For pyrazole carboxamides, which are investigated for various therapeutic targets, docking is a key step in rational drug design. nih.gov

Molecular docking simulations predict how a pyrazole carboxamide fits into the binding site of a target protein, such as a kinase or enzyme. nih.govresearchgate.net The process involves preparing 3D structures of the ligand and the target protein and then using a scoring function to evaluate numerous possible binding poses.

The results of a docking study provide two critical pieces of information:

Binding Mode: The specific orientation and conformation of the ligand within the receptor's active site. This includes identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. nih.gov For instance, studies on related pyrazole derivatives have shown that the pyrazole core can form crucial hydrogen bonds with residues in the hinge region of kinases. nih.gov

Binding Affinity: A score that estimates the strength of the ligand-receptor interaction, typically expressed in terms of binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These scores are used to rank different compounds and prioritize the most promising ones for synthesis and experimental testing. nih.gov

The table below illustrates the type of data generated from molecular docking studies on various pyrazole derivatives with different protein targets, showing how binding affinities are predicted and compared.

| Compound Class | Target Protein | PDB ID | Predicted Binding Energy (kJ/mol) | Key Interacting Residues |

| Pyrazole-thiadiazole Derivative | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |

| Pyrazole-thiadiazole Derivative | Aurora A | 2W1G | -8.57 | Thr217, Arg137, Ala213 |

| Pyrazole-thiadiazole Derivative | CDK2 | 2VTO | -10.35 | Lys89, Asp86 |

| Pyrazole-carboxamide Derivative | hCA I | - | - | His94, His96, Thr199 |

| Pyrazole-carboxamide Derivative | hCA II | - | - | His94, Thr200, Pro202 |

This table is a representative example based on findings for various pyrazole carboxamide derivatives and is intended to illustrate the data obtained from molecular docking simulations. nih.govresearchgate.netnih.gov

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Van der Waals, π-π Interactions)

Computational docking and molecular dynamics simulations are pivotal in elucidating the specific interactions between pyrazole carboxamide ligands and their target proteins. These studies reveal the key amino acid residues responsible for binding, which is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Hydrogen Bonding: Hydrogen bonds are consistently identified as a critical factor in the stable binding of pyrazole carboxamides. For instance, in studies of pyrazole derivatives as carbonic anhydrase (CA) inhibitors, hydrogen bonds are frequently observed between the ligand and key residues within the active site of human carbonic anhydrase I and II (hCA I and hCA II). nih.govnih.gov Similarly, in the context of polo-like kinase 1 (PLK1) inhibition, pyrazole analogs form crucial hydrogen bonds with hinge region residues like CYS133. mdpi.com The carboxamide moiety itself is a key participant in these interactions. nih.gov The pyrazole ring, with its pyrrole-type proton donor and pyridine-type proton acceptor nitrogen atoms, also actively participates in forming these bonds. mdpi.commdpi.comresearchgate.net

π-π Interactions: The aromatic nature of the pyrazole ring facilitates π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the active site of target proteins. mdpi.comresearchgate.net These interactions are crucial for the proper orientation and stabilization of the ligand. For example, in the inhibition of succinate (B1194679) dehydrogenase (SDH), π-π stacking interactions between the pyrazole ring and the protein have been shown to be important for high affinity binding. nih.gov

π-Cation Interactions: In certain biological targets, the electron-rich pyrazole ring can engage in π-cation interactions with positively charged residues like arginine and lysine. nih.gov Studies on pyrazole-4-carboxamides as succinate-coenzyme Q reductase (SQR) inhibitors have revealed that the pyrazole ring can form π-cation interactions with an arginine residue in the enzyme's active site. nih.gov

The following table summarizes key interacting residues identified in various studies on pyrazole carboxamides:

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Carbonic Anhydrase (hCA I, hCA II) | Active site residues | Hydrogen Bonding | nih.govnih.gov |

| Polo-like kinase 1 (PLK1) | CYS133 | Hydrogen Bonding | mdpi.com |

| RET Kinase | Hydrophobic and H-bond active site residues | Hydrophobic, Hydrogen Bonding | mdpi.com |

| Succinate Dehydrogenase (SDH) | Not specified | Hydrogen Bonding, π-π stacking | nih.gov |

| Succinate-coenzyme Q reductase (SQR) | Arg46 | π-Cation Interaction | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability of pyrazole carboxamides and their complexes with target proteins. eurasianjournals.com These simulations, often spanning nanoseconds, allow researchers to observe the fluctuations and conformational changes of the ligand within the binding pocket, confirming the stability of the docked pose. nih.govnih.govmdpi.com

MD simulations have been successfully employed to:

Assess the stability of ligand-protein complexes over time. nih.govnih.govresearchgate.net

Analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the flexibility and movement of the ligand and protein residues. researchgate.net

Validate docking results and provide a more accurate representation of the binding mode. mdpi.comresearchgate.net

For example, 50-nanosecond MD simulations of pyrazole-carboxamide derivatives docked into the active sites of hCA I and hCA II revealed good stability with minor conformational changes, reinforcing the validity of the docking results. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.govnih.gov By analyzing the SAR of a series of pyrazole carboxamides, researchers can identify the structural features that are critical for activity and use this information to design more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. nih.govacs.org These models are valuable for predicting the activity of newly designed compounds before their synthesis. nih.gov

For pyrazole carboxamide derivatives, 2D-QSAR and 3D-QSAR models have been developed. nih.govacs.orgrsc.org For instance, 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was significantly influenced by adjacency distance matrix descriptors. nih.govacs.org

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional map of the steric, electrostatic, and hydrophobic fields around the molecules, highlighting regions where modifications can lead to improved activity. mdpi.comrsc.orgresearchgate.net Successful CoMFA and CoMSIA models have been developed for various pyrazole derivatives, demonstrating good predictive ability. mdpi.comrsc.orgresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This pharmacophore model can then be used to search large chemical databases for new compounds that match these features, a process known as virtual screening. researchgate.net This approach has been used to identify novel pyrazole derivatives with potential therapeutic applications.

Theoretical Studies on Tautomerism and Isomerism in Pyrazole Systems

The pyrazole ring can exist in different tautomeric forms, and the position of substituents can lead to various isomers. researchgate.netresearchgate.netnih.govcsic.esresearchgate.netmdpi.com Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for understanding the relative stabilities of these tautomers and isomers. researchgate.netnih.govnih.govresearchgate.net

Studies have shown that the stability of pyrazole tautomers is highly dependent on the nature and position of substituents. researchgate.netnih.gov For example, electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups favor another. researchgate.netnih.gov The solvent environment can also influence the tautomeric equilibrium. nih.govnih.gov Understanding the predominant tautomeric and isomeric forms is essential as they can exhibit different biological activities and physicochemical properties.

Investigations into the Biological Activities and Mechanisms of Action of Pyrazole Carboxamides

Anti-Inflammatory Activities and Mechanistic Pathways

Pyrazole (B372694) carboxamide derivatives have garnered significant interest for their potential as anti-inflammatory agents. tiu.edu.iq Research has focused on their ability to modulate key signaling pathways and inhibit enzymes that are crucial in the inflammatory process. nih.govnih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

Recent studies have highlighted the role of pyrazole derivatives in inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov The activation of NF-κB by various stimuli, including cytokines and stress agents, leads to the transcription of pro-inflammatory genes. nih.gov Certain pyrazole analogs have been identified as potent inhibitors of NF-κB transcriptional activity in cellular models. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a specific pyrazole derivative demonstrated significant inhibition of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines. nih.gov

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Some pyrazole carboxamides have shown the ability to suppress this pathway. For example, a compound with methyl and ortho-fluorine groups on the pyrazole carboxamide structure exhibited potent inhibition of MEK, a key kinase in the MAPK pathway, suggesting its role in suppressing abnormal signaling. nih.gov

Furthermore, the PI3K/Akt signaling pathway, which is implicated in cell proliferation, differentiation, and inflammation, has been identified as a target for some pyrazole derivatives. nih.govmdpi.com The anti-inflammatory effects of certain compounds are believed to be mediated through the suppression of key components of this pathway, including PIK3CA and AKT1. nih.gov

Inhibition of Key Enzymes in Inflammatory Responses (e.g., COX, LOX)

A significant mechanism of the anti-inflammatory action of pyrazole carboxamides involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Some pyrazole analogs have demonstrated potent and selective inhibition of COX-2. For example, certain derivatives with a benzotiophenyl and carboxylic acid moiety have shown greater COX-2 inhibition than the well-known drug celecoxib. nih.gov

In addition to COX inhibition, there is growing interest in developing pyrazole analogs that can dually inhibit both COX and lipoxygenase (LOX) enzymes. nih.govnih.gov The 5-LOX enzyme is responsible for the production of leukotrienes, which are also potent inflammatory mediators. nih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing more effective anti-inflammatory drugs with potentially fewer side effects. nih.gov Compounds like licofelone, a pyrrolizine-based derivative, have shown promising results as COX/5-LOX dual inhibitors in clinical trials for osteoarthritis. nih.gov

Antimicrobial Research: Antibacterial and Antifungal Efficacy

Pyrazole carboxamides have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against both bacteria and fungi, including drug-resistant strains. nih.govnih.govresearchgate.net

Antibacterial Spectrum and Modes of Action

Pyrazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Some pyrazole-containing antibiotics, such as cefoselis (B1662153) and ceftolozane, are already approved for treating bacterial infections. nih.gov

Recent research has focused on developing novel pyrazole compounds to combat antibiotic resistance. nih.gov For instance, certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have demonstrated in vitro activity against Gram-negative species like Klebsiella pneumoniae and multidrug-resistant Acinetobacter baumannii. nih.gov The mode of action for some pyrazole derivatives has been attributed to the disruption of the bacterial cell wall. nih.gov Other studies suggest that these compounds can interfere with multiple pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Target Bacteria | Activity/Mode of Action | Reference |

|---|---|---|---|

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | A. baumannii (MDR), K. pneumoniae (KPC) | MIC values between 512 and 1024 μg/mL. | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | MIC values in the range of 0.78–1.56 μg/ml; disrupts bacterial cell wall. | nih.gov |

| Trifluoromethyl phenyl pyrazole derivatives | Antibiotic-resistant S. aureus and enterococci | Bactericidal effect via inhibition of cell wall, protein, and nucleic acid synthesis. | nih.gov |

| Pyrazole-4- and Pyrazole-3-Carboxamide Derivatives | Gram-positive organisms | Modest direct-acting antibacterial activity. | nih.gov |

Antifungal Potency Against Phytopathogenic and Clinical Fungi

Pyrazole carboxamides are recognized for their significant fungicidal properties, with several commercial fungicides like penthiopyrad, furametpyr, and isopyrazam (B32586) belonging to this class. nih.gov These compounds often act by inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain. nih.gov

Research has demonstrated the in vitro antifungal activity of novel pyrazole carboxamide derivatives against a variety of phytopathogenic fungi. researchgate.netnih.govnih.gov For example, a series of pyrazole carboxamides showed notable activity against Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net Another study found that 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited excellent and broad-spectrum in vitro antifungal activities against fungi like Gibberella zeae and Botrytis dothidea. researchgate.netarabjchem.org The mechanism of action for some of these novel compounds may involve disrupting the fungal cell membrane. arabjchem.org

Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound/Derivative | Fungal Species | EC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Isoxazole pyrazole carboxylate 7ai | R. solani | 0.37 | nih.gov |

| Pyrazole carboxamide Y13 | G. zeae | 13.1 | arabjchem.org |

| Pyrazole carboxamide Y13 | B. dothidea | 14.4 | arabjchem.org |

| Pyrazole carboxamide Y13 | F. prolifeatum | 13.3 | arabjchem.org |

| Pyrazole carboxamide Y13 | F. oxysporum | 21.4 | arabjchem.org |

| Pyrazole analogue 1v | F. graminearum | 0.0530 µM | nih.gov |

Anti-biofilm Activities

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. nih.govresearchgate.net Pyrazole derivatives have emerged as promising agents that can inhibit biofilm formation. nih.gov

Studies have shown that certain pyrazole compounds can significantly reduce biofilm formation in both Gram-negative and Gram-positive bacteria. For instance, two pyrazole derivatives, 1b and 1d, inhibited biofilm formation of multidrug-resistant A. baumannii by 86.6% to 95.8%. nih.gov Similarly, N-phenyl-1H-pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in Staphylococcus aureus strains. researchgate.net One particular compound, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, was identified as a potent inhibitor of biofilm formation in multiple S. aureus strains. researchgate.net Pyrazole-derived molecules have also been shown to reduce intracellular levels of c-di-GMP, a key signaling molecule in biofilm formation, and inhibit quorum sensing, a bacterial communication system that regulates biofilm development. mdpi.comnih.gov

Anticancer Research and Cellular Mechanisms

The pyrazole scaffold is a significant pharmacophore in the development of anticancer agents. nih.gov Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer properties. nih.gov These compounds can induce cytotoxicity in human cancer cells through various mechanisms, including the induction of apoptosis. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

Numerous studies have demonstrated the ability of pyrazole carboxamide derivatives to inhibit the proliferation and reduce the viability of various cancer cell lines. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against the growth of prostate cancer (PCa) cell lines. nih.gov One compound, H24, exhibited significant antiproliferative activity in both LNCaP and PC-3 cell lines. nih.gov

Similarly, carboxamide-based pyrazole conjugates have been designed and validated for their activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov The compound N-(3,5-bis(trifluoromethyl)benzyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide (5g) was found to be the most potent in inhibiting the growth of these cells. nih.gov Furthermore, certain pyrazole derivatives have shown inhibitory effects on the viability of pancreatic cancer cell lines, CFPAC-1 and PANC-1, and cervical cancer cell lines, CaSki and HeLa. nih.gov

Two new pyrazole derivatives, designated as compound 1 (3-amino-N1,N2-dibutyl-5-oxo-4-phenyl-pyrazole-1,2-dicarboxamide) and compound 2, were synthesized and tested for their cytotoxic activity against the A549 human lung cancer cell line. nih.govnih.gov Both compounds were effective in inhibiting the growth of these cells, with compound 2 demonstrating greater efficacy. nih.govbohrium.com

The following table summarizes the inhibitory concentrations (IC50) of selected pyrazole carboxamides against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |

| H24 | LNCaP | 7.73 μM | nih.gov |

| H24 | PC-3 | 7.07 μM | nih.gov |

| N-(3,5-bis(trifluoromethyl)benzyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide (5g) | MDA-MB-231 | 15.08 ± 0.04 µM | nih.gov |

| Compound 2 | A549 | 220.20 +/- 22.47 µM | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which pyrazole carboxamides exert their anticancer effects is the induction of apoptosis, or programmed cell death. For example, the pyrazole derivative PTA-1 was found to induce apoptosis in triple-negative breast MDA-MB-231 cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.gov

Similarly, the potent carboxamide-based pyrazole conjugate, 5g, induced characteristic apoptotic activities in MDA-MB-231 cells, including nuclear fragmentation, phosphatidylserine translocation, release of lactate (B86563) dehydrogenase (LDH), and upregulation of caspase 3 and caspase 9 activities. nih.gov Another study on pyrazole derivatives showed that they induce apoptosis in the triple-negative breast cancer cell line MDA-MB-468 through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov

An imidazo[1,2-b]pyrazole-7-carboxamide derivative was shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). nih.gov This compound led to the depolarization of mitochondria and activation of caspase-3 in HL-60 cells. nih.gov

Modulation of Specific Molecular Targets in Cancer Pathways (e.g., Kinases, DNA Binding)

The anticancer activity of pyrazole carboxamides is often linked to their ability to interact with and modulate specific molecular targets within cancer signaling pathways. Protein kinases are a major class of targets for these compounds. nih.gov For instance, pyrazole derivatives have been identified as inhibitors of key kinases such as JAK1, JAK2, c-Met, and ALK. nih.gov

Some pyrazole-5-carboxamide derivatives have been evaluated for their kinase inhibition and DNA binding interactions. nih.gov While some showed decreased kinase inhibition, they exhibited a strong binding affinity towards DNA. nih.gov The M2 isoform of pyruvate (B1213749) kinase (PKM2) is another target, with 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides being developed as potent PKM2 activators, which can modulate the metabolic abnormalities in cancer cells. nih.gov

Furthermore, a novel pyrazole compound, PTA-1, was found to inhibit tubulin polymerization, a critical process in cell division, in addition to inducing apoptosis and cell cycle arrest. nih.gov

Activities Against Specific Cancer Cell Lines (e.g., MDA-MB-231, HepG2, K562, A549)

The cytotoxic effects of pyrazole carboxamides have been demonstrated across a range of specific cancer cell lines.

MDA-MB-231 (Breast Cancer): Several studies have highlighted the activity of pyrazole derivatives against this triple-negative breast cancer cell line. nih.govnih.govjpp.krakow.plresearchgate.net For example, the pyrazole derivative TOSIND strongly decreased the viability of MDA-MB-231 cells. jpp.krakow.pl

HepG2 (Liver Cancer): Pyrazole carboxamide derivatives have shown good inhibitory activity against HepG2 cells. nih.gov

K562 (Chronic Myelogenous Leukemia): Pyrazole-biphenyl derivatives have demonstrated the ability to induce apoptosis in K-562 cells. nih.gov

A549 (Lung Cancer): Pyrazole-5-carboxamide-containing derivatives have shown significant inhibition against A549 cell lines. nih.gov Two newly synthesized pyrazole derivatives also exhibited cytotoxic activity against A549 cells. nih.govnih.govbohrium.comresearchgate.net

Targeting Neurological Disorders: Anti-Alzheimer's Agents

Beyond cancer, pyrazole-containing compounds are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Monoamine Oxidase-B (MAO-B) Inhibition

One of the promising strategies in the development of anti-Alzheimer's agents is the dual inhibition of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). researchgate.net A series of pyrazole carboxamide derivatives were designed, synthesized, and evaluated as multifunctional agents for the treatment of Alzheimer's disease. researchgate.net In silico docking studies were used to assess the binding interactions of these derivatives within the active site of the MAO-B protein. researchgate.net

Acetylcholinesterase (AChE) Inhibition

Currently, there is a lack of specific research in the provided sources detailing the acetylcholinesterase (AChE) inhibitory activity of 1-Butyl-1H-pyrazole-5-carboxamide. The pyrazole carboxamide scaffold is more commonly associated with other biological targets in the context of agrochemicals and pharmaceuticals.

Agrochemical Applications: Insecticidal, Fungicidal, and Herbicidal Activities

The pyrazole carboxamide chemical structure is a cornerstone in the development of modern agrochemicals, with various derivatives exhibiting potent fungicidal, insecticidal, and herbicidal properties. researchgate.netscielo.brnih.gov This class of compounds is recognized for its effectiveness in crop protection. nih.gov The introduction of different substituents onto the pyrazole ring allows for the creation of a diverse range of molecules with high selectivity and varied biological activities. scielo.br

Research into related compounds, such as 1H-pyrazole-5-carboxamides containing a phenyl thiazole (B1198619) moiety, has demonstrated significant fungicidal activity against pathogens like Erysiphe graminis and insecticidal effects against pests such as Aphis fabae. researchgate.net Similarly, the development of 1-methyl-1H-pyrazole-5-carboxamide derivatives has yielded compounds with powerful anthelmintic activity against parasitic nematodes like Haemonchus contortus. nih.govnih.gov These findings underscore the versatility of the pyrazole-5-carboxamide core in creating new active ingredients for pest management. researchgate.netnih.gov

Succinate Dehydrogenase (SDH) Inhibition in Fungicides

A primary mechanism for the fungicidal action of many pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. researchgate.netsci-hub.stnih.gov SDH is a critical enzyme in the fungal mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. researchgate.netsci-hub.st By inhibiting this enzyme, these fungicides disrupt cellular respiration and energy production, leading to the death of the pathogenic fungi. researchgate.net

Numerous commercial and developmental fungicides, known as SDHIs, are based on the pyrazole carboxamide scaffold. researchgate.netnih.gov Research has shown that specific derivatives can be highly potent. For instance, studies on pyrazole-4-carboxamides have identified compounds with excellent activity against fungi like Rhizoctonia solani, in some cases superior to commercial fungicides like bixafen. sci-hub.st The design strategy often involves modifying the amide side chain of the pyrazole carboxamide structure to enhance binding to the SDH active site. researchgate.net Molecular docking studies confirm that these compounds fit into the binding site of SDH, leading to its inhibition. researchgate.netnih.gov

Table 1: In Vitro Antifungal Activity of Select Pyrazole Carboxamide Analogues Against Sclerotinia sclerotiorum

| Compound ID | EC₅₀ (μg·mL⁻¹) | Reference Compound | EC₅₀ (μg·mL⁻¹) |

|---|---|---|---|

| U12 | 4.17 ± 0.46 | Bixafen | 6.70 ± 0.47 |

| U22 | 0.94 ± 0.11 | Fluxapyroxad | 0.71 ± 0.14 |

| U23 | 9.48 ± 0.83 | Pydiflumetofen | 0.06 ± 0.01 |

Data sourced from studies on pyrazole-4-carboxamide derivatives, which are structural isomers and analogues of the subject compound.

Insect Growth Regulation (IGR) Mechanisms (e.g., Ecdysone (B1671078) Receptor, Chitinase Inhibition)

While direct studies on 1-Butyl-1H-pyrazole-5-carboxamide as an Insect Growth Regulator (IGR) are not available in the search results, the broader pyrazole amide class has been investigated for such mechanisms. IGRs disrupt the normal growth, molting, and development of insects. Key targets for IGRs include the ecdysone receptor and enzymes like chitinase, which are vital for the molting process. The pyrazole structure is a component of some compounds designed to target these pathways, aiming for high efficiency and lower toxicity.

Herbicidal Efficacy Against Various Weeds

The pyrazole ring is a component of several commercial herbicides and developmental compounds. scielo.brnih.gov For instance, pyrazolynate (B1679932) was a significant herbicide containing a pyrazole ring. More recent research involves incorporating pyrazole moieties into other herbicidal structures, such as 2-picolinic acids, to create novel auxin herbicide candidates. These compounds have shown potent inhibitory effects on the root growth of various weeds, particularly broadleaf species like Brassica napus and Amaranthus retroflexus L. nih.gov The specific herbicidal profile of 1-Butyl-1H-pyrazole-5-carboxamide has not been detailed, but the established activity of the chemical class suggests its potential in this area.

Other Pharmacological Activities

Carbonic Anhydrase (CA) Inhibition

Certain pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. nih.govnih.gov Studies on 5-aryl-1H-pyrazole-3-carboxylic acids, which are related structures, have shown selective inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII, over the cytosolic isoforms hCA I and II. nih.gov This selectivity is a point of interest for developing targeted therapeutics. The inhibition mechanism involves the carboxylate group of the pyrazole derivative interacting with the zinc ion in the enzyme's active site. While sulfonamide-based pyrazole derivatives are common CA inhibitors, these carboxylic acid variants represent an alternative class of non-sulfonamide inhibitors. nih.govnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-Butyl-1H-pyrazole-5-carboxamide |

| Acetylcholinesterase |

| Bixafen |

| Fluxapyroxad |

| Pydiflumetofen |

| Pyrazolynate |

| Carbonic Anhydrase |

Cannabinoid Receptor Type 1 (CB1) Modulation

The pyrazole carboxamide core is a well-established pharmacophore for targeting the cannabinoid receptor type 1 (CB1). The CB1 receptor, a G protein-coupled receptor predominantly expressed in the brain, is a key component of the endocannabinoid system and is involved in regulating various physiological processes.

Research into the structure-activity relationships (SAR) of pyrazole derivatives has provided significant insights into the structural requirements for potent and selective CB1 receptor antagonism. elsevierpure.comnih.gov Seminal work on compounds like rimonabant (B1662492), a 1,5-diaryl-pyrazole-3-carboxamide, has elucidated key features for high-affinity binding. These studies have consistently highlighted the importance of specific substitutions on the pyrazole ring for CB1 receptor interaction. elsevierpure.comnih.govacs.org

Key structural features for CB1 receptor antagonism in pyrazole carboxamides include:

A substituted phenyl ring at the N1-position of the pyrazole. elsevierpure.comnih.gov

A carboxamide group at the C3-position. elsevierpure.comnih.gov

A substituted phenyl group at the C5-position. elsevierpure.comnih.gov

While a butyl group at the N1-position, as seen in 1-Butyl-1H-pyrazole-5-carboxamide, is a simpler alkyl substituent compared to the more complex substitutions in well-characterized CB1 antagonists, the fundamental pyrazole carboxamide scaffold suggests a potential for interaction with the CB1 receptor. However, without direct experimental data, the nature of this interaction—whether it be agonistic, antagonistic, or negligible—remains speculative.

A study on novel pyrazole and imidazole (B134444) carboxamides identified several potent CB1 receptor antagonists with low- and sub-nanomolar potencies. ebi.ac.uklookchem.com The in vivo efficacy of a lead compound from this series was demonstrated in a diet-induced obesity mice model, underscoring the therapeutic potential of this class of compounds. ebi.ac.uklookchem.com

Interactive Table: Structure-Activity Relationship of Pyrazole Derivatives as CB1 Receptor Antagonists.

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | CB1 Affinity (Ki, nM) | Reference |

| Rimonabant | 2,4-Dichlorophenyl | Piperidin-1-yl-aminocarbonyl | 4-Chlorophenyl | 1.8 | nih.gov |

| Analog 1 | 2,4-Dichlorophenyl | Adamantan-1-yl-aminocarbonyl | 4-Chlorophenyl | 1.9 | nih.gov |

| Analog 2 | 2,4-Dichlorophenyl | Piperidin-1-yl-aminocarbonyl | 4-Bromophenyl | 1.3 | nih.gov |

| Analog 3 | 2,4-Dichlorophenyl | Piperidin-1-yl-aminocarbonyl | 4-Iodophenyl | 0.8 | nih.gov |

This table presents data for known pyrazole carboxamide CB1 receptor antagonists to illustrate structure-activity relationships. Data for 1-Butyl-1H-pyrazole-5-carboxamide is not available.

Antioxidant and Antiviral Properties

The pyrazole nucleus is a constituent of many compounds demonstrating notable antioxidant and antiviral activities. nih.govmdpi.comrsc.orgresearchgate.netnih.govresearchgate.net This has spurred interest in pyrazole derivatives as potential agents to combat oxidative stress and viral infections.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of pyrazole derivatives. nih.govnih.govmdpi.com The mechanism of action is often attributed to their ability to scavenge free radicals and chelate metal ions. For instance, a series of novel pyrazole benzimidazolone derivatives were synthesized and showed significant antioxidant activity, with some compounds exhibiting better radical scavenging capabilities than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). mdpi.com

Another study on 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones demonstrated potent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The antioxidant capacity of these compounds is often influenced by the nature and position of substituents on the pyrazole ring. The presence of electron-donating groups can enhance the antioxidant activity. While no specific antioxidant data for 1-Butyl-1H-pyrazole-5-carboxamide has been reported, the inherent properties of the pyrazole ring suggest it may possess some level of antioxidant potential.

Interactive Table: Antioxidant Activity of Pyrazole Derivatives.

| Compound Class | Assay | Results | Reference |

| Pyrazole Benzimidazolones | FRAP & TAC | Compounds 5c, 6b, and 6c showed excellent antioxidant activity with IC50 values of 14.00 ± 0.14, 12.47 ± 0.02, and 12.82 ± 0.10 µM in the TAC assay. | mdpi.com |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Showed potent radical scavenging activity. | nih.gov |

| Thienyl-pyrazoles | DPPH Radical Scavenging | Some derivatives exhibited moderate antioxidant properties. | nih.gov |

This table provides examples of antioxidant activity found in various pyrazole derivatives. Data for 1-Butyl-1H-pyrazole-5-carboxamide is not available.

Antiviral Properties

The pyrazole scaffold is present in a number of compounds with reported antiviral activity. mdpi.comresearchgate.netnih.govresearchgate.nettsijournals.com For example, a study on hydroxyquinoline-pyrazole derivatives revealed promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds demonstrated potent inhibition of viral replication at non-cytotoxic concentrations.

Medicinal Chemistry and Drug Discovery Perspectives

Rational Design and Optimization of Pyrazole (B372694) Carboxamide Lead Compounds

The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of rational design and optimization. For pyrazole carboxamide derivatives, this involves a multi-pronged approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govunicamp.br A key initial step often involves the synthesis of a library of analogues by systematically varying substituents at different positions of the pyrazole ring and the carboxamide moiety. nih.gov This allows for a broad exploration of the chemical space and the identification of key structural features that govern biological activity.

For instance, in the development of antibiotic adjuvants, modifications to the 4-carboxamide substituent of a pyrazole-4-carboxamide lead compound, such as the introduction of an adamantanyl group, were found to significantly enhance synergistic activity with existing antibiotics like colistin. nih.gov Conversely, other modifications, like introducing a butanoate ester on the same position, did not yield similar improvements, highlighting the nuanced nature of these structural modifications. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures with improved properties while retaining the key pharmacophoric features of a known active compound. nih.govacs.org Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic profile. nih.gov The pyrazole ring itself is often considered a bioisostere for other aromatic systems like benzene, offering advantages such as lower lipophilicity and the presence of a hydrogen bond donor. nih.gov

In the context of pyrazole carboxamides, this strategy has been successfully employed. For example, the pyrazole C3-carboxamide moiety in the well-known cannabinoid receptor antagonist rimonabant (B1662492) has been the subject of bioisosteric replacement studies. nih.govrsc.org Researchers have designed and synthesized novel series of oxadiazoles (B1248032) as bioisosteres, leading to the discovery of potent and selective CB1 receptor antagonists. nih.govrsc.org Similarly, thiazoles, triazoles, and imidazoles have been explored as bioisosteric replacements for the 1,5-diarylpyrazole motif of rimonabant, demonstrating that these new scaffolds can exhibit similar CB1 antagonistic activities. acs.org This approach allows for the exploration of new intellectual property space and can lead to compounds with improved drug-like properties. nih.gov

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) offers an alternative and increasingly popular approach to lead discovery. frontiersin.org This method starts with the identification of small, low-molecular-weight fragments that bind weakly to the biological target. frontiersin.orgyoutube.com These fragments are then grown, linked, or merged to create a more potent, high-affinity lead compound. youtube.comyoutube.com The advantage of FBDD lies in its ability to more efficiently explore chemical space and identify novel binding interactions that might be missed by traditional high-throughput screening of larger, more complex molecules. youtube.com

While specific examples directly detailing the use of FBDD for 1-Butyl-1H-pyrazole-5-carboxamide were not prevalent in the provided search results, the principles of FBDD are highly applicable to this scaffold. The pyrazole carboxamide core can be considered a key fragment that can be elaborated upon. By identifying initial fragments that bind to a target, medicinal chemists can then strategically add the butyl group at the N1 position and the carboxamide at the C5 position, followed by further optimization of the carboxamide substituent to enhance potency and selectivity.

Exploration of Structure-Activity Relationships (SAR)

A deep understanding of the structure-activity relationship (SAR) is fundamental to the optimization of any lead compound. SAR studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity. nih.gov For pyrazole carboxamides, this involves exploring the impact of various substituents on the pyrazole ring and the carboxamide side chain. nih.govnih.gov

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the pyrazole carboxamide scaffold have a profound impact on biological potency and selectivity. For instance, in the development of kinase inhibitors, replacing a hydrophobic phenyl ring with a more polar pyrazole ring led to a significant increase in potency. nih.gov Further modifications, such as the introduction of a methoxy (B1213986) group, had a dramatic effect on the compound's activity. nih.gov Similarly, introducing a morpholinylamide group at position 3 of the pyrazole ring resulted in a potent and selective ALK inhibitor. nih.gov

In another example focused on antimalarial compounds, the "R" fragment of the carboxylic acid used to form the carboxamide was a key area for SAR exploration. unicamp.br However, many of the synthesized compounds exhibited high lipophilicity (logD), poor solubility, and high clearance, ultimately leading to the discontinuation of that particular series. unicamp.br These findings underscore the critical importance of carefully selecting substituents to achieve a balance of potency and favorable pharmacokinetic properties. The introduction of different substituents on the N-position of the pyrazole ring has also been shown to influence properties like efflux rates, a crucial factor for in vivo efficacy. nih.gov

| Compound Series | Target | Key Substituent Modification | Impact on Activity |

| Pyrazole-4-carboxamides | Antibiotic Adjuvants | Adamantanyl group on 4-carboxamide | Significantly increased synergistic activity with colistin. nih.gov |

| Pyrazole-based Kinase Inhibitors | ASK1 | Replacement of phenyl ring with pyrazole | 20-fold increase in potency. nih.gov |

| Pyrazole-based Kinase Inhibitors | ALK | Morpholinylamide group at position 3 | Potent and selective ALK inhibition. nih.gov |

| Pyrazole Carboxamides | Malaria | Various "R" fragments on the carboxamide | High logD, poor solubility, and high clearance. unicamp.br |

Conformer Analysis and Pharmacophore Generation

Understanding the three-dimensional conformation of a molecule and identifying its pharmacophore—the essential spatial arrangement of features necessary for biological activity—are crucial aspects of rational drug design. tandfonline.com Conformer analysis helps to determine the likely binding pose of a molecule in the active site of its target protein. tandfonline.com This information is then used to generate a pharmacophore model, which can guide the design of new, more potent analogs.

Molecular docking studies are a powerful computational tool used to predict the binding mode of a ligand to its target. tandfonline.comtandfonline.com For a series of pyrazole derivatives designed as carbonic anhydrase inhibitors, molecular docking was used to evaluate the binding modes of the synthesized compounds to the hCA I and II isoforms. tandfonline.comtandfonline.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. nih.gov For example, in one study, the N1-methyl group of a pyrazole sulfonamide was shown to bind in a hydrophobic pocket, fixing the N2 atom as a hydrogen bond acceptor, which is a key interaction for its inhibitory activity. nih.gov

Multitargeting Approaches for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways and targets. nih.gov A multitargeting approach, which aims to design a single drug that can modulate several targets simultaneously, has emerged as a promising strategy for treating such diseases. nih.gov The pyrazole carboxamide scaffold is well-suited for this approach due to its chemical versatility, which allows for the incorporation of different pharmacophoric elements to interact with multiple targets.

Carbonic anhydrase inhibitors (CAIs) are a class of drugs that have been successfully used in multitargeting strategies. nih.gov By hybridizing CAIs with other pharmacologically active moieties, researchers have developed compounds with dual or multiple modes of action. For instance, multitargeting compounds have been created that incorporate a kinase inhibitory fragment with a sulfonamide CAI, targeting both kinases and carbonic anhydrases, which are often overexpressed in tumors. nih.gov While a specific example involving 1-Butyl-1H-pyrazole-5-carboxamide in a multitargeting context was not found, the principle is highly applicable. The pyrazole carboxamide core could be combined with other pharmacophores to create hybrid molecules with potential applications in complex diseases.

Development of Pyrazole Carboxamides as Chemical Probes for Biological Systems

The pyrazole carboxamide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention not only for its therapeutic potential but also as a versatile framework for the development of chemical probes. These specialized molecular tools are indispensable for dissecting complex biological systems, enabling researchers to identify drug targets, elucidate mechanisms of action, and visualize cellular processes. The inherent modularity of the pyrazole carboxamide core allows for the strategic incorporation of reporter groups and reactive functionalities, transforming these molecules into powerful instruments for chemical biology research.

The development of chemical probes from lead compounds, such as 1-Butyl-1H-pyrazole-5-carboxamide, involves the rational design and synthesis of derivatives that retain biological activity while incorporating a feature for detection or covalent modification. Key strategies in this endeavor include photoaffinity labeling and the integration of "clickable" handles for bioorthogonal chemistry.

Photoaffinity Labeling Probes: Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of a small molecule within a complex proteome. nih.govnih.gov This method involves designing a probe that is structurally similar to the parent compound but contains a photoreactive group, such as a diazirine, benzophenone, or aryl azide. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding target. nih.govresearchgate.net The small size and high reactivity of carbene species generated from diazirines make them particularly effective for these applications. nih.gov

A hypothetical photoaffinity probe based on the 1-Butyl-1H-pyrazole-5-carboxamide scaffold could be designed by incorporating a diazirine moiety on the butyl chain or the pyrazole ring. It is crucial that the modification does not significantly disrupt the compound's original binding affinity for its target. Competition experiments with the parent, unmodified compound are essential to validate the specificity of the probe's interactions. researchgate.net

Clickable Chemical Probes: The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field of chemical biology. nih.gov These bioorthogonal reactions allow for the specific and efficient labeling of biomolecules in their native environment. Chemical probes can be designed with a "clickable" handle, such as a terminal alkyne or an azide, which can then be conjugated to a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment. nih.gov

For instance, a 1-Butyl-1H-pyrazole-5-carboxamide analog could be synthesized where the butyl group is replaced with a but-3-yn-1-yl or an azido-functionalized alkyl chain. This would allow for the subsequent attachment of various reporter tags to study the localization and interactions of the pyrazole carboxamide within cells.

Research Findings on Pyrazole-Based Probes: While specific research on 1-Butyl-1H-pyrazole-5-carboxamide as a chemical probe is not extensively documented, the broader class of pyrazole derivatives has been successfully developed into such tools. For example, pyrazole-based macrocycles have been designed as selective inhibitors for kinases like BMPR2 and MST3, with some serving as the first chemical probes for their respective targets. researchgate.netnih.gov These studies demonstrate the utility of the pyrazole scaffold in creating highly specific molecular probes.

Furthermore, pyrazole-containing compounds have been functionalized to create fluorescent probes for bioimaging applications. A pyridine–pyrazole hydrazide-based sensor, for instance, has been developed for the detection of Al³⁺ ions in living cells, showcasing the potential of this scaffold in designing sensors for specific analytes. rsc.org

The development of pyrazole carboxamides as chemical probes holds immense promise for advancing our understanding of biological processes and accelerating drug discovery. The synthetic tractability and favorable biological properties of this scaffold make it an ideal starting point for the design of sophisticated molecular tools.

Table of Research Findings on Pyrazole-Based Probes

| Probe Type | Pyrazole Scaffold | Target/Application | Key Findings | Reference |

| Kinase Inhibitor Probe | 3-amino-1H-pyrazole-based macrocycle | Bone Morphogenetic Protein Receptor Type 2 (BMPR2) | Development of a potent and selective inhibitor (IC₅₀ = 506 nM) that serves as a chemical probe for a previously understudied kinase. | nih.gov |

| Kinase Inhibitor Probe | 3-aminopyrazole-based macrocycle | Mammalian Sterile 20-like Kinase 3 (MST3) | Creation of a highly selective inhibitor (EC₅₀ = 106 nM) that is the first chemical probe for MST3, enabling the study of its role in tumorigenesis. | researchgate.net |

| Fluorescent Ion Sensor | Pyridine–pyrazole hydrazide | Aluminum ion (Al³⁺) | A bio-compatible "off-on" fluorescent sensor with a low limit of detection (4.78 μM) capable of imaging Al³⁺ in the nuclear envelope of cells. | rsc.org |

Advanced Materials and Other Industrial Applications

Utilization in Organic Electronics and Advanced Materials

The pyrazole (B372694) core is a π-excessive heteroaromatic system, which means it is electron-rich. This characteristic is often sought after in the design of materials for organic electronics. The electronic properties of pyrazole derivatives can be fine-tuned through the introduction of various functional groups. The N-butyl group and the carboxamide group in 1-Butyl-1H-pyrazole-5-carboxamide can influence solubility, morphology, and intermolecular interactions, which are critical parameters for the performance of organic electronic devices.

While direct studies on 1-Butyl-1H-pyrazole-5-carboxamide for organic electronics are not prominent, the broader class of pyrazole derivatives has been explored for its potential in creating coordination polymers and materials with interesting electronic and photophysical properties. researchgate.netacs.org The ability of the pyrazole ring to act as a ligand for metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and other coordination polymers with applications in sensing, catalysis, and gas storage. acs.org The carboxamide functional group can also participate in hydrogen bonding, which can be exploited to control the self-assembly and solid-state packing of the molecules, a key aspect in the design of advanced materials.

Pyrazole Carboxamides as Building Blocks in Complex Chemical Syntheses

Pyrazole carboxamides are recognized as powerful building blocks for the synthesis of more complex molecules, particularly in the development of new bioactive compounds and functional materials. benthamdirect.comingentaconnect.comresearchgate.netscirp.org The pyrazole ring can be synthesized through various methods, most commonly through the cyclocondensation of a 1,3-difunctional compound with hydrazine (B178648) or its derivatives. nih.gov Once formed, the pyrazole core can be further functionalized at different positions.

The carboxamide group in 1-Butyl-1H-pyrazole-5-carboxamide provides a reactive handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a range of coupling reactions to create larger, more complex structures. benthamdirect.comingentaconnect.com Alternatively, the amide itself can participate in reactions or influence the reactivity of the pyrazole ring. The versatility of pyrazole carboxamides as synthetic intermediates makes them valuable tools for chemists in academia and industry. benthamdirect.comingentaconnect.comscirp.org

For instance, the synthesis of various pyrazole-carboxylic acids and pyrazole-carboxamides has been developed to serve as a library of building blocks for creating novel hybrid molecules with a wide spectrum of potential biological activities. benthamdirect.comingentaconnect.comresearchgate.net

Exploration of Energetic Properties for Novel Materials

The high nitrogen content and the inherent heat of formation of the pyrazole ring make it a suitable scaffold for the development of energetic materials. nih.gov Nitrated pyrazole-based compounds, in particular, have been extensively studied as potential explosives, propellants, and pyrotechnics. nih.gov These materials are sought after for their potential to offer high performance with reduced sensitivity to shock and friction compared to traditional energetic materials. acs.org

Research has shown that the functionalization of pyrazole rings can significantly enhance their energetic properties. acs.orgacs.orgnih.gov The introduction of nitro groups or other explosophores onto the pyrazole backbone can lead to compounds with high detonation velocities and pressures. acs.orgacs.orgnih.govrsc.org While 1-Butyl-1H-pyrazole-5-carboxamide itself is not a nitrated compound, its pyrazole core represents a fundamental unit that could be modified to create energetic materials. The butyl group and carboxamide moiety would influence properties such as density, thermal stability, and sensitivity.

Studies on related energetic pyrazole compounds have demonstrated a balance between high energy content and good thermal stability, making them promising candidates for next-generation energetic materials. acs.orgacs.orgnih.govrsc.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability